- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), Helvetica Chimica Acta, 1995, 78(5), 1185-206
Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)
93267-05-1 structure
Product Name:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Numero CAS:93267-05-1
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD27578336
CID:5087941
Update Time:2025-05-20
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
-
- MDL: MFCD27578336
- Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
- Chiave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
- Sorrisi: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 232
- XLogP3: 1.2
- Superficie polare topologica: 64.599
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-5g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |
93267-05-1 | 98% | 1g |
¥3633.00 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2025-02-24 |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Nickel Solvents: Ethanol
Riferimento
- Approaches toward the total syntheses of astins A, B, and C, Tetrahedron Letters, 1994, 35(14), 2121-4
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt
Riferimento
- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt
Riferimento
- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804
Metodo di produzione 8
Condizioni di reazione
Riferimento
- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding, Journal of Organic Chemistry, 1996, 61(24), 8402-8406
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Lithium diorganocuprate reactions with L-serine derivatives, Tetrahedron Letters, 1984, 25(26), 2759-62
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials
- Di-tert-butyl dicarbonate
- Methyllithium (1.6M in Diethyl Ether)
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- Boc-L-2-aminobutanoic acid
- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- L-2-Aminobutyric Acid Methyl Ester Hydrochloride
- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso